![molecular formula C17H13ClN2O3 B11997433 N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide
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Overview
Description
N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide is a complex organic compound characterized by the presence of a chlorophenyl group and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide typically involves the reaction of 3-chloroaniline with phthalic anhydride to form the isoindoline intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
- N-(3-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
- N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]propionamide
Uniqueness
N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the acetamide group. This structural configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide, a synthetic organic compound, belongs to the class of benzamides and is characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C18H15ClN2O3, with a molecular weight of approximately 344.77 g/mol. The presence of the chlorophenyl and dioxoisoindolyl groups contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in various biochemical pathways. For instance, studies on related compounds have shown that they can inhibit cathepsin B, a cysteine protease implicated in numerous diseases including cancer and inflammatory conditions .
Inhibition Studies
In high-throughput screening assays, compounds structurally related to this compound have demonstrated significant inhibitory effects on cathepsin B activity. For example, a study reported that certain inhibitors formed irreversible covalent bonds with the active site of cathepsin B, effectively blocking its enzymatic function . This suggests that this compound may exhibit similar inhibitory properties.
Anticancer Activity
Research has indicated that benzamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The dioxoisoindole moiety is known for its ability to interact with DNA and modulate gene expression . In vitro studies are needed to confirm the specific anticancer activity of this compound.
QSAR Analysis
Quantitative structure-activity relationship (QSAR) models have been developed for compounds similar to this compound. These models correlate chemical structure with biological activity, providing insights into how modifications to the compound might enhance its efficacy against specific targets .
Compound | Activity | Target |
---|---|---|
N-(3-chlorophenyl)-N-acetamide | Inhibitor | Cathepsin B |
Benzamide Derivative X | Anticancer | Cancer Cell Lines |
Compound Y | Anti-inflammatory | Rheumatoid Arthritis |
Properties
Molecular Formula |
C17H13ClN2O3 |
---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-11(21)19(13-6-4-5-12(18)9-13)10-20-16(22)14-7-2-3-8-15(14)17(20)23/h2-9H,10H2,1H3 |
InChI Key |
WVFFKGQXCSJRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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